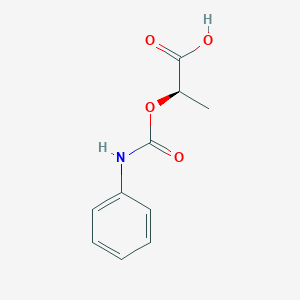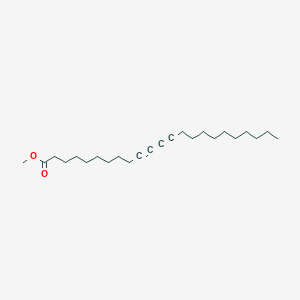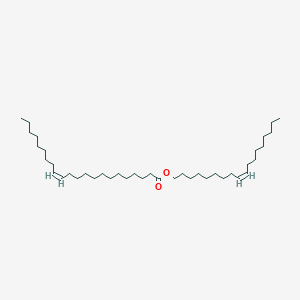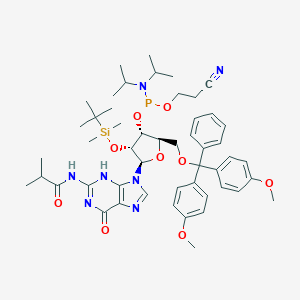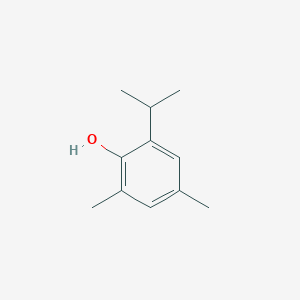
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is an organic compound belonging to the phenol family. It is characterized by the presence of an isopropyl group and two methyl groups attached to a phenolic ring. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound .
化学反应分析
Types of Reactions: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenolic alcohols.
Substitution: Halogenated and nitrated phenols.
科学研究应用
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the formulation of antiseptic solutions and preservatives.
作用机制
The antimicrobial activity of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is primarily due to its ability to disrupt microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in cell lysis and death. Additionally, the compound can interfere with enzyme activity and protein synthesis within microbial cells .
相似化合物的比较
Thymol (2-Isopropyl-5-methylphenol): Similar structure but with one less methyl group.
Carvacrol (2-Methyl-5-isopropylphenol): Similar structure but with different positioning of the isopropyl and methyl groups.
Chloroxylenol (4-Chloro-3,5-dimethylphenol): Contains a chlorine atom instead of an isopropyl group.
Uniqueness: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct antimicrobial properties. Its structure allows for effective interaction with microbial cell membranes, making it a potent antiseptic and disinfectant .
属性
CAS 编号 |
143784-33-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
2,4-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-8(3)5-9(4)11(10)12/h5-7,12H,1-4H3 |
InChI 键 |
OYVVLQHYLBQLEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
同义词 |
Phenol, 2,4-dimethyl-6-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


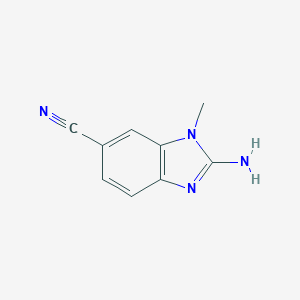
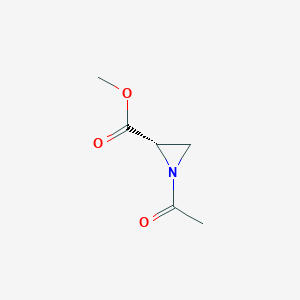
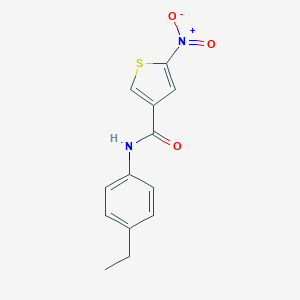
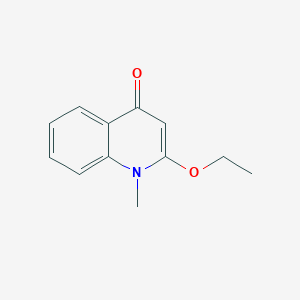
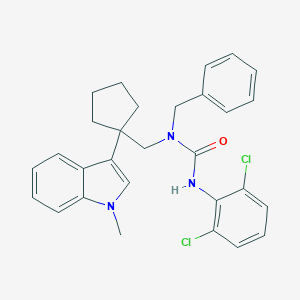
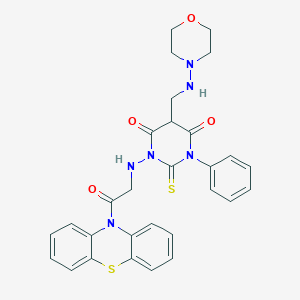
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)

